

Application Note: Identifying Tofacitinib Resistance Genes using CRISPR-Cas9 Screening

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Compound of Interest

Compound Name: *Tofacitinib*

Cat. No.: *B611116*

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Introduction

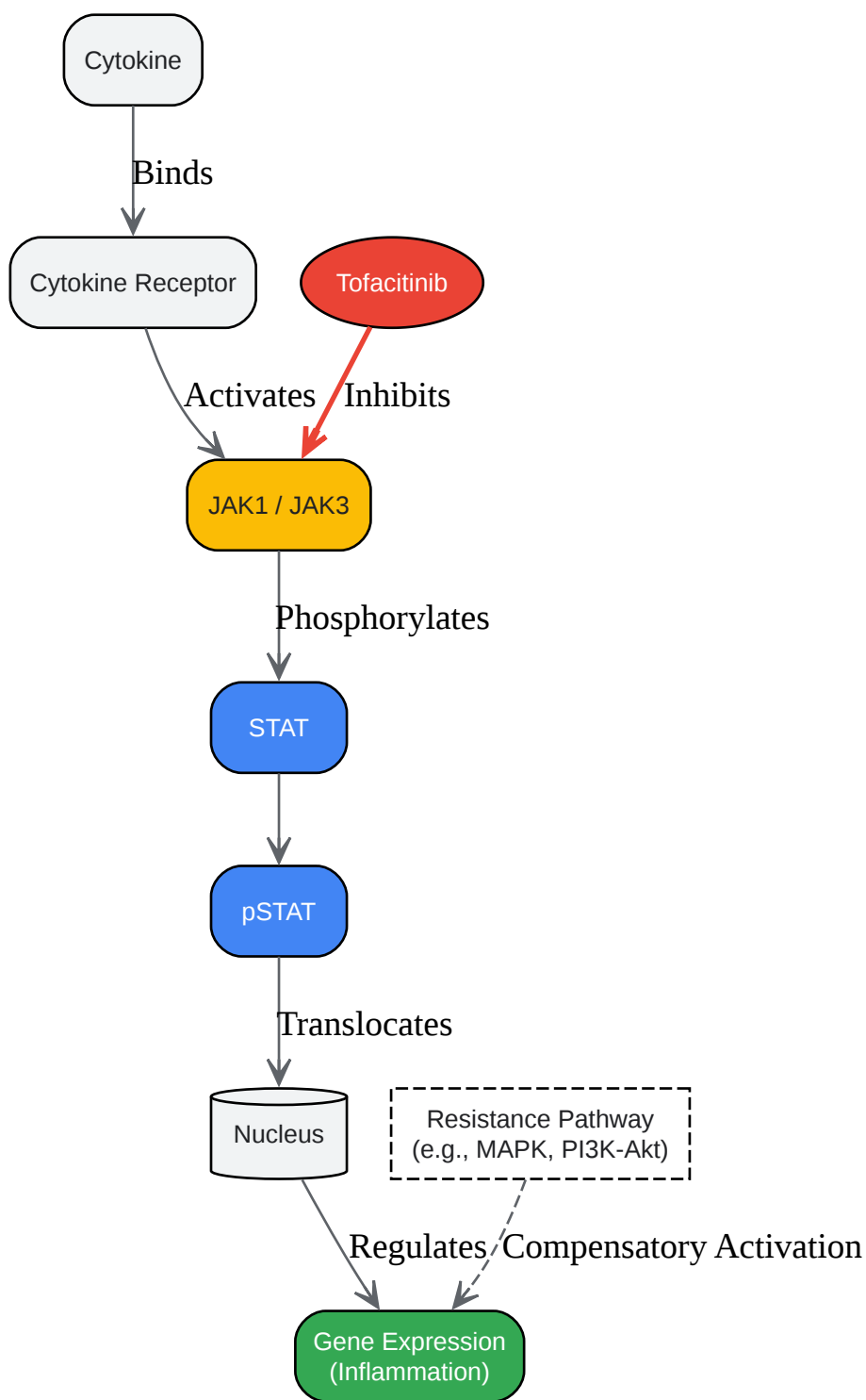
Tofacitinib is a Janus kinase (JAK) inhibitor used in the treatment of autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. It primarily inhibits JAK1 and JAK3, thereby disrupting the JAK-STAT signaling pathway, which is crucial for the production of inflammatory cytokines.[1][2][3][4] Despite its efficacy, a significant number of patients either do not respond or develop resistance to Tofacitinib over time. The underlying genetic mechanisms of this resistance are not fully understood.

Genome-wide CRISPR-Cas9 knockout screens have emerged as a powerful and unbiased tool to identify genes whose loss confers resistance to a particular drug.[5][6][7] This technology allows for the systematic interrogation of thousands of genes to pinpoint those that are essential for a drug's mechanism of action. Identifying these genes can reveal novel drug targets for combination therapies to overcome resistance and provide a deeper understanding of the cellular pathways that mediate Tofacitinib's effects.

This application note provides a detailed protocol for conducting a pooled genome-wide CRISPR-Cas9 screen to identify genes that, when knocked out, lead to Tofacitinib resistance. It includes methodologies for the primary screen, data analysis, and validation of candidate genes.

Signaling Pathway and Experimental Design

Tofacitinib exerts its therapeutic effect by inhibiting the JAK-STAT signaling pathway. Cytokine binding to its receptor leads to the activation of receptor-associated JAKs, which in turn phosphorylate STAT proteins. Phosphorylated STATs then translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immunity.^{[2][4][8]} Resistance to Tofacitinib can arise from mutations or altered expression of genes within this pathway or in parallel signaling pathways that can compensate for the inhibition of JAKs.

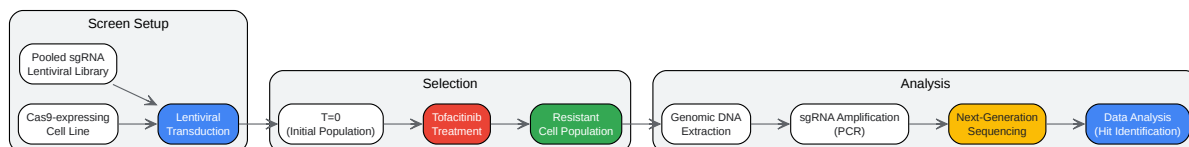


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Figure 1: Tofacitinib's inhibition of the JAK-STAT pathway.

The experimental workflow for a pooled CRISPR-Cas9 screen involves transducing a population of cells with a lentiviral library of single-guide RNAs (sgRNAs), each targeting a

specific gene for knockout. The cell population is then treated with Tofacitinib, and the sgRNAs that are enriched in the surviving, resistant cell population are identified by deep sequencing.



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Figure 2: Experimental workflow for a pooled CRISPR-Cas9 screen.

Experimental Protocols

Protocol 1: Pooled CRISPR-Cas9 Knockout Screen

This protocol outlines the steps for performing a genome-wide positive selection screen to identify genes that confer resistance to Tofacitinib upon knockout.^{[5][6][9]}

1. Cell Line Preparation:

- Select a human cell line that is sensitive to Tofacitinib (e.g., a lymphocyte or myeloid cell line).
- Generate a stable cell line expressing Cas9 nuclease. This can be achieved by lentiviral transduction of a Cas9 expression vector followed by antibiotic selection.
- Verify Cas9 expression and activity using a functional assay (e.g., targeting a surface protein followed by FACS analysis or a gene essential for survival).

2. Lentiviral sgRNA Library Transduction:

- Use a genome-scale sgRNA library (e.g., GeCKO v2, TKOv3).^[5]

- Determine the optimal multiplicity of infection (MOI) to achieve ~30-50% transduction efficiency, ensuring that most cells receive a single sgRNA.
- Transduce the Cas9-expressing cells with the pooled sgRNA library at a scale that maintains a library coverage of at least 300-500 cells per sgRNA.
- After 24-48 hours, select transduced cells with an appropriate antibiotic (e.g., puromycin) for 2-3 days.

3. Tofacitinib Selection:

- Determine the IC₅₀ (half-maximal inhibitory concentration) of Tofacitinib for the Cas9-expressing cell line.
- After antibiotic selection, culture the transduced cell pool for 7-10 days to allow for gene knockout and protein turnover.
- Split the cell population into two groups: a control group (treated with vehicle, e.g., DMSO) and a Tofacitinib-treated group.
- Treat the cells with a concentration of Tofacitinib that results in significant but not complete cell death (e.g., IC₈₀-IC₉₀).
- Culture the cells for 14-21 days, passaging as needed and maintaining the Tofacitinib concentration. Ensure that the cell number is maintained to preserve library complexity.
- Collect cell pellets from the initial population (T=0) and from the vehicle- and Tofacitinib-treated populations at the end of the selection period.

4. sgRNA Sequencing and Analysis:

- Extract genomic DNA from the collected cell pellets.
- Amplify the integrated sgRNA sequences using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds sequencing adapters and barcodes.

- Sequence the PCR products on a high-throughput sequencing platform (e.g., Illumina NextSeq).
- Align the sequencing reads to the sgRNA library to obtain read counts for each sgRNA.
- Use software packages like MAGeCK to analyze the data.[\[10\]](#) Identify sgRNAs that are significantly enriched in the Tofacitinib-treated population compared to the control population. This will generate a list of candidate Tofacitinib resistance genes.

Protocol 2: Validation of Candidate Genes

This protocol describes the validation of individual gene hits from the primary screen.

1. Generation of Individual Knockout Cell Lines:

- For each top candidate gene, design 2-3 independent sgRNAs targeting different exons.
- Individually clone these sgRNAs into a lentiviral vector.
- Produce lentivirus for each sgRNA and transduce the Cas9-expressing parental cell line.
- Select transduced cells and expand the individual knockout cell lines.
- Confirm gene knockout by Western blot, qPCR, or Sanger sequencing of the targeted locus.

2. Dose-Response Assays:

- Seed the parental cell line and each individual knockout cell line in 96-well plates.
- Treat the cells with a range of Tofacitinib concentrations for 72 hours.
- Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
- Plot the dose-response curves and calculate the IC₅₀ for each cell line. A significant increase in the IC₅₀ for the knockout cell lines compared to the parental line validates the gene's role in Tofacitinib resistance.

3. Functional Assays:

- Depending on the function of the validated gene, perform relevant functional assays to elucidate the mechanism of resistance. For example, if the gene is part of a signaling pathway, assess the phosphorylation status of key downstream proteins in the presence and absence of Tofacitinib.

Data Presentation

The results of the CRISPR-Cas9 screen can be summarized in tables to clearly present the identified candidate genes and their validation.

Table 1: Top Candidate Genes from Primary CRISPR-Cas9 Screen for Tofacitinib Resistance

| Gene Symbol | Description | Log2 Fold Change | p-value |
|-------------|--|------------------|---------|
| SOCS1 | Suppressor of cytokine signaling 1 | 5.8 | 1.2e-8 |
| PTPN2 | Protein tyrosine phosphatase non-receptor type 2 | 5.2 | 3.5e-8 |
| CUL3 | Cullin 3 | 4.9 | 8.1e-7 |
| NF2 | Neurofibromin 2 | 4.5 | 1.5e-6 |
| KEAP1 | Kelch-like ECH-associated protein 1 | 4.1 | 5.6e-6 |
| ABCB1 | ATP binding cassette subfamily B member 1 | 3.8 | 9.2e-6 |

Table 2: Validation of Tofacitinib Resistance in Individual Knockout Cell Lines

| Gene Knockout | Parental IC50 (nM) | Knockout IC50 (nM) | Fold Change in IC50 | Validation Status |
|---------------|--------------------|--------------------|---------------------|-------------------|
| SOCS1 | 150 | 780 | 5.2 | Validated |
| PTPN2 | 150 | 650 | 4.3 | Validated |
| CUL3 | 150 | 590 | 3.9 | Validated |
| NF2 | 150 | 200 | 1.3 | Not Validated |
| KEAP1 | 150 | 510 | 3.4 | Validated |
| ABCB1 | 150 | 450 | 3.0 | Validated |

Conclusion

CRISPR-Cas9 screening is a robust and effective method for identifying genes that mediate resistance to Tofacitinib. The protocols and data presented in this application note provide a comprehensive guide for researchers to perform these screens and validate the identified hits. The discovery of novel resistance genes will not only enhance our understanding of Tofacitinib's mechanism of action but also pave the way for the development of new therapeutic strategies to overcome drug resistance in patients with autoimmune diseases.

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